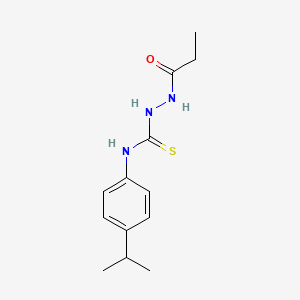

N-(4-isopropylphenyl)-2-propionylhydrazinecarbothioamide

Übersicht

Beschreibung

Hydrazinecarbothioamide derivatives are a class of organic compounds known for their diverse biological activities and chemical properties. These compounds serve as a basis for synthesizing a variety of chemical entities with potential antioxidant, anticancer, and antimicrobial properties.

Synthesis Analysis

The synthesis of hydrazinecarbothioamides typically involves the reaction of appropriate hydrazides with isothiocyanates under varying conditions to yield a range of derivatives. For example, Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides by reacting benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, further treated to obtain triazole derivatives with notable antioxidant activity (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of hydrazinecarbothioamide derivatives is characterized using spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography. These studies reveal the geometrical configuration and the electronic environment of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. For instance, Ramaiah et al. (2019) detailed the molecular structure of a synthesized N-ethylhydrazinecarbothioamide derivative using DFT methods and X-ray diffractometry, providing insights into its anticancer activity (Ramaiah et al., 2019).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, forming new derivatives with diverse biological activities. Their reactivity is often explored to synthesize compounds with enhanced or specific pharmacological properties. For example, the condensation of hydrazinecarbothioamides with aromatic aldehydes or ketones leads to the formation of compounds with potential biological activities.

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are studied to understand their behavior in different environments. Shakeel et al. (2014) investigated the solubility of an N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide derivative in various solvents, providing crucial data for formulation development (Shakeel et al., 2014).

Wissenschaftliche Forschungsanwendungen

Solubility Studies

The solubility of related compounds, such as N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, has been extensively studied. These studies measure and correlate the solubility in various solvents across different temperatures. Understanding the solubility is crucial for formulation development in pharmaceutical industries, as it influences drug delivery and absorption rates (Shakeel, Bhat, & Haq, 2014).

Antioxidant Activity

Hydrazinecarbothioamides, such as those synthesized by Barbuceanu et al., exhibit antioxidant activities. These compounds have been tested using methods like the DPPH method to assess their effectiveness in neutralizing free radicals, which is significant in preventing oxidative stress-related diseases (Barbuceanu et al., 2014).

Corrosion Inhibition

Thiosemicarbazides, including similar compounds like 2-(2-aminophenyl)-N phenylhydrazinecarbothioamide, have been researched for their corrosion inhibition properties. These compounds are effective in preventing corrosion of metals in acidic environments, making them valuable in industrial applications, particularly in maintaining the integrity of metallic structures (Ebenso, Isabirye, & Eddy, 2010).

Chemosensory Applications

Hydrazinecarbothioamide derivatives have been used to develop optical probes for detecting metal ions. These compounds exhibit selective fluorescence changes upon interaction with specific ions, useful in environmental monitoring and chemical analysis (Shi et al., 2016).

Antifungal and Antioxidant Activities

Metal complexes of certain hydrazinecarbothioamides have demonstrated significant antifungal activities and free-radical-scavenging abilities. Such properties make them potential candidates for pharmaceutical applications, particularly in treating fungal infections and managing oxidative stress (Al-Amiery, Kadhum, & Mohamad, 2012).

Antimicrobial Activities

Research on N-(1-Adamantyl)carbothioamide derivatives has shown that these compounds possess potent antibacterial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents, crucial in the fight against antibiotic-resistant bacteria (Al-Abdullah et al., 2015).

Eigenschaften

IUPAC Name |

1-(propanoylamino)-3-(4-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-4-12(17)15-16-13(18)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVMNOSYWTNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propanoyl-N-[4-(propan-2-yl)phenyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)

![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)

![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)

![allyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4628388.png)

![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)